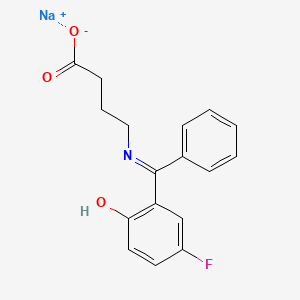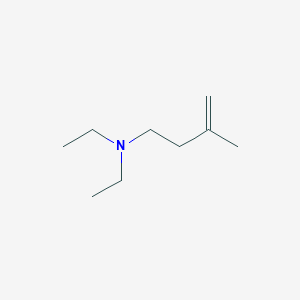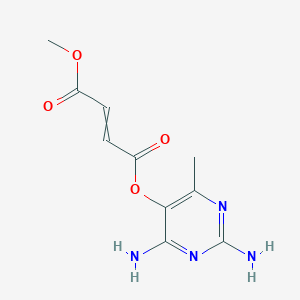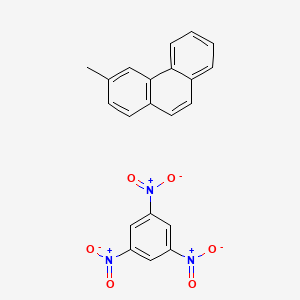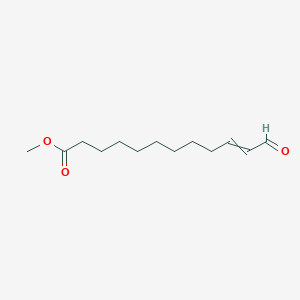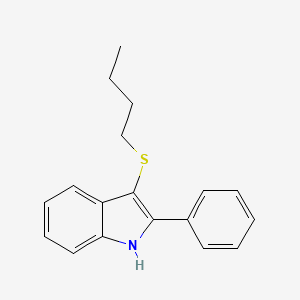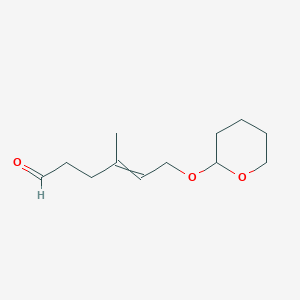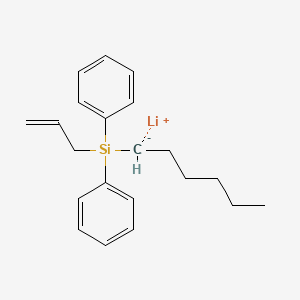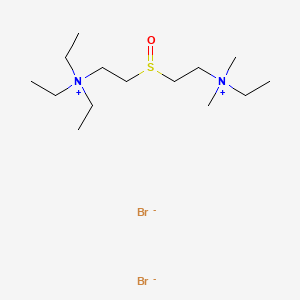
Ethyl 6-(4-hydroxyphenyl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(4-hydroxyphenyl)hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular ester features a phenolic hydroxyl group, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-(4-hydroxyphenyl)hexanoate can be synthesized through the esterification of 6-(4-hydroxyphenyl)hexanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of esters like this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-hydroxyphenyl)hexanoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic esters.
Scientific Research Applications
Ethyl 6-(4-hydroxyphenyl)hexanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of Ethyl 6-(4-hydroxyphenyl)hexanoate involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit enzyme activity.
Comparison with Similar Compounds
Ethyl 6-(4-hydroxyphenyl)hexanoate can be compared with other similar esters:
Ethyl 4-hydroxybenzoate: Similar structure but lacks the hexanoate chain, leading to different physical and chemical properties.
Ethyl 6-(4-methoxyphenyl)hexanoate: Similar structure but with a methoxy group instead of a hydroxyl group, affecting its reactivity and applications.
Ethyl 6-(4-aminophenyl)hexanoate: Contains an amino group instead of a hydroxyl group, leading to different biological activities
Conclusion
This compound is a versatile ester with various applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
62889-60-5 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 6-(4-hydroxyphenyl)hexanoate |
InChI |
InChI=1S/C14H20O3/c1-2-17-14(16)7-5-3-4-6-12-8-10-13(15)11-9-12/h8-11,15H,2-7H2,1H3 |
InChI Key |
NJAFVYVDZQYPMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol](/img/structure/B14510148.png)
germane](/img/structure/B14510161.png)

